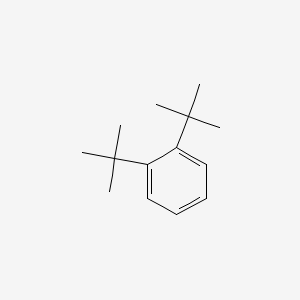
对甲苯基三甲基硅烷
描述
P-Tolyltrimethylsilane is a chemical compound with the molecular formula C10H16Si . It is used in the production of trimethyl-(4-trimethylsilanyl-benzyl)-silane by reacting with chloro-trimethyl-silane .
Synthesis Analysis
P-Tolyltrimethylsilane is employed in the production of trimethyl-(4-trimethylsilanyl-benzyl)-silane by reacting with chloro-trimethyl-silane . More details about its synthesis can be found in the relevant literature .
Molecular Structure Analysis
The molecular weight of P-Tolyltrimethylsilane is 164.32 g/mol . The IUPAC name for this compound is trimethyl-(4-methylphenyl)silane . The InChI representation is InChI=1S/C10H16Si/c1-9-5-7-10 (8-6-9)11 (2,3)4/h5-8H,1-4H3 .
Chemical Reactions Analysis
One of the known reactions involving P-Tolyltrimethylsilane is the mercuridesilylation of p-tolyltrimethylsilane and mercuration of anisole by mercury(II) acetate in glacial acetic acid .
Physical And Chemical Properties Analysis
P-Tolyltrimethylsilane is a colorless to yellow liquid . It is soluble in organic solvents, such as alcohols, ethers, and aromatics . It has alkyl and phenyl two types of reactivity .
科学研究应用
Organic Synthesis
P-Tolyltrimethylsilane: is widely used in organic synthesis, particularly in the production of trimethyl-(4-trimethylsilanyl-benzyl)-silane through a reaction with chloro-trimethyl-silane . This compound serves as a precursor for various organic reactions, including cross-coupling and silylation processes that are fundamental in creating complex organic molecules.
Pharmaceutical Research
In pharmaceutical research, P-Tolyltrimethylsilane plays a role in the synthesis of drug molecules and intermediates. Its ability to introduce silane groups into organic compounds is crucial for modifying the chemical and physical properties of pharmaceuticals, such as their solubility and stability .
Material Science
P-Tolyltrimethylsilane contributes to material science by aiding in the synthesis of silicon-containing polymers and silane-modified surfaces . These materials have applications in coatings, adhesives, and sealants, where the silane groups improve adhesion and durability .
Chemical Engineering
In chemical engineering, P-Tolyltrimethylsilane is utilized for its properties as a silylating agent . It is involved in processes that require the protection of functional groups during complex chemical reactions, which is essential for the production of fine chemicals and specialty materials .
Nanotechnology
The role of P-Tolyltrimethylsilane in nanotechnology is emerging, with potential applications in the creation of nanostructured silicon compounds . These compounds can be used to fabricate nanoscale devices and sensors, leveraging the unique properties of silicon at the nanoscale .
Environmental Applications
P-Tolyltrimethylsilane’s applications extend to environmental monitoring, where it can be used to modify sensors and detection systems. These systems are capable of identifying and quantifying environmental pollutants, contributing to efforts in environmental protection and safety .
安全和危害
属性
IUPAC Name |
trimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHURGPPCGMAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305249 | |
| Record name | Trimethyl-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Tolyltrimethylsilane | |
CAS RN |
3728-43-6 | |
| Record name | 3728-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Tolyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does p-tolyltrimethylsilane react with mercury(II) acetate, and how does this differ from the reaction with anisole?
A: P-Tolyltrimethylsilane undergoes mercuridesilylation with mercury(II) acetate in glacial acetic acid, where the trimethylsilyl group is replaced by a mercury(II) acetate group. This reaction proceeds through electrophilic aromatic substitution, involving both un-ionized mercury(II) acetate and the more reactive acetatomercury(II) ion. [] Interestingly, while the rate of mercuridesilylation is influenced by factors like water content, silane concentration, and the presence of non-polar molecules, the mercuration of anisole (another aromatic compound) remains unaffected by these factors. [] This suggests a distinct mechanistic pathway for p-tolyltrimethylsilane involving interactions beyond simple electrophilic attack.
Q2: What role does nitrosodesilylation play in the reaction of p-tolyltrimethylsilane with nitric acid?
A: Research suggests that the formation of p-nitrotoluene from p-tolyltrimethylsilane and nitric acid in acetic anhydride occurs predominantly via nitrosodesilylation. [] Evidence for this pathway comes from several observations. Firstly, pre-heating the nitric acid and acetic anhydride mixture before reaction significantly favors nitrodesilylation over direct nitration. Secondly, conducting the reaction at lower temperatures and in the presence of urea, a nitrous acid scavenger, significantly reduces the nitrodesilylation product. Finally, introducing nitrous fumes into the reaction mixture drastically increases the ratio of nitrodesilylation to nitration. [] These findings strongly support the role of a nitroso intermediate in the desilylation process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)

